molecular formula C18H19N5O3S B2505233 N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1223853-56-2

N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No.: B2505233
CAS No.: 1223853-56-2
M. Wt: 385.44
InChI Key: CFFJISYJHOTWET-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The synthesis and evaluation of compounds related to "N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide" have demonstrated significant antitumor activity. For instance, compounds with a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core exhibited strong antiproliferative activity against a panel of 60 human tumor cell lines at nanomolar concentrations, highlighting their potential as anticancer agents (Lauria et al., 2013). Additionally, new series of compounds, including those synthesized through modifications of related structures, showed promising antitumor activities, suggesting the significance of structural variations in enhancing therapeutic potential (Abdelhamid et al., 2016).

Antibacterial Activity

Research has also explored the antibacterial properties of compounds within the same class, indicating potential applications beyond oncology. For example, certain derivatives demonstrated substantial antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting these compounds could be developed as new antibacterial agents (Prakash et al., 2007). This highlights the broad spectrum of biological activities that compounds related to "this compound" might possess.

Structural and Synthetic Studies

Significant effort has been dedicated to the structural elucidation and synthetic strategies of related compounds, which are crucial for understanding their mechanism of action and improving their biological activities. Innovations in synthesis, such as the development of new synthetic routes or the discovery of novel reactions, contribute to the expansion of this compound class and its potential applications in medicine and biology. Studies have detailed efficient synthesis methods and the characterization of these compounds, providing foundational knowledge for further research and development (Lahmidi et al., 2019).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-2-8-22-17(25)16-13(7-10-27-16)23-14(20-21-18(22)23)5-6-15(24)19-11-12-4-3-9-26-12/h3-4,7,9-10H,2,5-6,8,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFJISYJHOTWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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